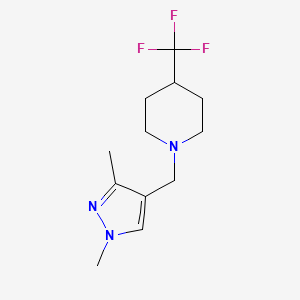

1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

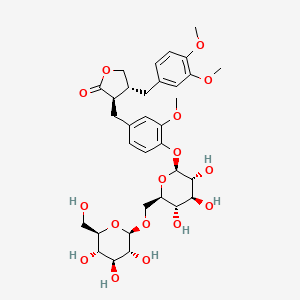

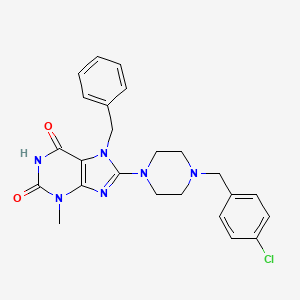

The compound “1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups (dimethyl), and the piperidine ring is substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the substituents mentioned above. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the rings, the electron-donating methyl groups, and the electron-withdrawing trifluoromethyl group. It could potentially undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, electrophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its substituents .Scientific Research Applications

Synthesis and Structural Investigations

Research has led to the synthesis of new compounds incorporating pyrazole/piperidine/aniline moieties, with detailed molecular structure investigations using X-ray crystallography and DFT calculations. Such studies are pivotal for understanding intermolecular interactions and predicting electronic properties, as seen in work by Shawish et al. (2021), who synthesized s-triazine derivatives incorporating these moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Antagonistic Interactions with Receptors

The molecular interaction of certain compounds containing the piperidinyl-pyrazole structure with the CB1 cannabinoid receptor has been studied, revealing the conformational analysis and potential for receptor binding. This research, by Shim et al. (2002), highlights the importance of structural configuration in binding affinity and antagonist activity, which could lead to the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antibacterial and Enzyme Inhibitory Activities

Novel compounds with pyrazole and piperidine linkers have shown significant antibacterial efficacies and enzyme inhibitory activities. For instance, Mekky and Sanad (2020) synthesized derivatives that displayed potent activity against various bacterial strains and inhibited bacterial biofilm formation. This research suggests potential applications in combating bacterial infections and targeting specific bacterial enzymes (Mekky & Sanad, 2020).

Green Synthesis Approaches

Research has also focused on environmentally friendly synthesis methods for pyrazole derivatives. A study by Saeed and Channar (2017) demonstrated a mechanochemical approach to synthesizing new pyrazoles under solvent-free conditions, highlighting the shift towards greener and more sustainable chemistry practices (Saeed & Channar, 2017).

Selective Ligands for Receptors

The search for selective high-affinity ligands for specific receptors, such as the human dopamine D4 receptor, has led to the development of heterocyclic piperidines with potential therapeutic applications in neuropsychiatric disorders. Research by Rowley et al. (1997) identified compounds with significant selectivity and affinity, paving the way for novel treatments (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N3/c1-9-10(7-17(2)16-9)8-18-5-3-11(4-6-18)12(13,14)15/h7,11H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXFBCLNBQTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2611830.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)

![ethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylate](/img/structure/B2611846.png)

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)